molecular formula C8H14O B148842 2-Octyn-1-ol CAS No. 20739-58-6

2-Octyn-1-ol

Cat. No.: B148842
CAS No.: 20739-58-6
M. Wt: 126.2 g/mol
InChI Key: TTWYFVOMGMBZCF-UHFFFAOYSA-N
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Description

2-Octyn-1-ol: is an organic compound with the molecular formula C8H14O . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. . It is a clear, colorless to slightly yellow liquid with a faint odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octyn-1-ol can be synthesized through various methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a copper(I) bromide catalyst and diisopropylamine . The reaction is carried out in dioxane as the solvent under reflux conditions . The mixture is then cooled, filtered, and the product is extracted using ether.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Octyn-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form using oxidizing agents such as or .

    Reduction: The compound can be reduced to using hydrogenation catalysts like .

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: 2-Octyn-1-one

    Reduction: 2-Octen-1-ol

    Substitution: Depending on the nucleophile, products can include halides, amines, or ethers.

Scientific Research Applications

2-Octyn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octyn-1-ol involves its interaction with biological molecules through its electrophilic properties. The triple bond in the molecule makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in its use as a descriptor for toxicity prediction, where it can interact with cellular components and induce stress responses .

Comparison with Similar Compounds

  • 1-Octyn-3-ol
  • 2-Hexyn-1-ol
  • 2-Heptyn-1-ol
  • 3-Octyn-1-ol
  • 2-Pentyn-1-ol

Comparison: 2-Octyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical and physical properties. Compared to 1-Octyn-3-ol, it has a different reactivity pattern due to the position of the functional groups. Similarly, 2-Hexyn-1-ol and 2-Heptyn-1-ol have shorter carbon chains, affecting their boiling points and solubility .

Properties

IUPAC Name

oct-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWYFVOMGMBZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174814
Record name 2-Octyn-1-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20739-58-6
Record name 2-Octyn-1-ol
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Record name 2-Octyn-1-ol
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Record name 2-Octyn-1-ol
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Synthesis routes and methods I

Procedure details

Under argon atmosphere, a piece of lithium was added to a liquid ammonia (250 ml) in a three neck distillation flask. After the reaction mixture had became dark blue, a catalytic amount of ferric nitrate nonahydrate was added thereto under argon atmosphere. A piece of lithium (2.75 g, 396 mmol) was successively added over 30 min. and the mixture was stirred for one hour. Propargyl alcohol (8.16 g, 146 mmol) was then added and the mixture was stirred for 30 min. Further, n-pentyl bromide (20 g, 132 mmol) was added and the mixture was stirred for 10 min. and allowed to stand overnight at room temperature. To the resulting mixture were added hydrated ether (50 ml) and water (200 ml), and the mixture was then extracted with ether (200 ml, 100 ml, 50 ml×3). The combined ether layers were washed with water (400 ml) and with brine (400 ml), dried over anhydrous sodium sulfate (50 g), and concentrated. Distillation of the residue gave a colorless oily product of 2-octyne-1-ol (9.5758 g, 52%, B.p.: 58°-61° C./0.3 mmHg). The product was assigned the structure by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric nitrate nonahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.75 g
Type
reactant
Reaction Step Three
Quantity
8.16 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
hydrated ether
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
52%

Synthesis routes and methods II

Procedure details

Under argon atmosphere, a small amount of lithium pieces was added to liquid ammonia (250 ml). The reaction mixture became dark blue in color. A catalytic amount of ferric nitrate nonahydrate was added and the mixture was stirred until the dark blue color disappeared. Lithium pieces (2.75 g, 396 mmol) were further added and the reaction mixture was stirred for one hour. Subsequently, propargyl alcohol (8.16 g, 146 mmol) was added and the mixture was stirred for 30 minutes. Then, n-pentyl bromide (20 g, 132 mmol) was added, and the mixture was stirred for 10 minutes and allowed to stand overnight at room temperature. Water-containing ether (50 ml) and water (200 ml) were added and the resulting mixture was extracted with ether (200 ml, 100 ml, 50 ml×3). The organic layers were combined, washed with water (400 ml) and with brine (400 ml), dried over anhydrous sodium sulfate (50 g) to concentrate. The residue was distilled (b.p.=58°-61° C. at 0.3 mmHg), yielding a colorless oil, 2-octyne-1-ol (9.5758 g, 52% yield). The above described structure of this product was confirmed by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric nitrate nonahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.16 g
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Octyn-1-ol in the synthesis of linoleic acid isomers?

A1: this compound serves as a crucial starting material in the synthesis of chirally labelled linoleic acid isomers. Specifically, [1-2H]oct-2-ynal, a derivative of this compound, is converted into (1S)-[1-2H]oct-2-yn-1-ol using fermenting bakers' yeast. This chiral alcohol then acts as a building block for the synthesis of both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid through a series of reactions, including copper-catalyzed coupling and catalytic semi-hydrogenation. []

Q2: How does sulfur fumigation, a common processing method for certain herbs, impact the levels of this compound?

A2: Research indicates that sulfur fumigation can significantly reduce the content of this compound in the volatile oils of Codonopsis Radix (Dangshen). This decrease was observed alongside changes in other volatile compounds, suggesting a broader impact of sulfur fumigation on the chemical profile of the herb. []

Q3: Can you describe a specific reaction involving this compound and its outcome?

A3: One example is the hydromagnesiation reaction of this compound. When treated with isobutylmagnesium chloride, this compound undergoes a transformation leading to the formation of (E)-3-pentyl-2-nonene-1,4-diol as the primary product. This reaction also yields (Z)-2-octen-1-ol and (Z)-3-methyl-2-octen-1-ol as byproducts. []

Q4: How is this compound utilized in the synthesis of aroma compounds?

A4: this compound plays a key role in the synthesis of (E,Z,Z)-2,4,7-tridecatrienal, a potent odorant with an egg-white-like, marine-like aroma at low concentrations. The synthesis involves bromination of this compound followed by a copper-catalyzed coupling reaction with ethyl magnesium bromide and (E)-2-penten-4-yn-1-ol. Subsequent partial hydrogenation and oxidation steps lead to the final product. [, ]

Q5: Has this compound been identified in any natural sources?

A5: Yes, this compound has been identified as a volatile organic compound present in Lonicerae Japonicae flos (LJF), commonly known as Japanese honeysuckle. It was found to be one of the primary volatile components, along with other compounds like leaf alcohol and (E)-2-hexen-1-ol dimer. []

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